molecular formula C12H14N2O3S B353186 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione CAS No. 1025750-20-2

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione

Cat. No.: B353186
CAS No.: 1025750-20-2
M. Wt: 266.32g/mol
InChI Key: WYAUHWABZUMAEB-UHFFFAOYSA-N
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Description

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione is a synthetic small molecule based on the versatile thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure known for its diverse pharmacological potential . This compound is furnished for research applications only and is a valuable chemical tool for investigating new therapeutic agents. The TZD core is a privileged structure in medicinal chemistry, primarily known for its significant role in managing Type 2 diabetes as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists . Compounds like pioglitazone and rosiglitazone belong to this class, acting by improving insulin sensitivity . Beyond antidiabetic applications, TZD derivatives demonstrate a broad spectrum of biological activities, making this compound of interest for multiple research avenues. Studies on analogous TZD structures have shown promising antimicrobial properties by inhibiting cytoplasmic Mur ligases—essential enzymes for bacterial cell wall synthesis . Additionally, TZD derivatives have been evaluated for their antioxidant potential, often acting through the scavenging of reactive oxygen species (ROS) . Recent scientific literature also highlights the investigation of TZD analogs for anti-inflammatory and antiproliferative activities, suggesting a wide-ranging utility in biomedical research . The structure of this compound, featuring a 3-ethyl substitution and a (4-methoxyphenyl)amino group at the 5-position, is designed to explore structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. This product is intended for research use in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-14-11(15)10(18-12(14)16)13-8-4-6-9(17-2)7-5-8/h4-7,10,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAUHWABZUMAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione typically involves the reaction of 4-methoxyaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiourea to yield the thiazolidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A series of thiazolidine-2,4-dione derivatives were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds showed moderate antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa . The structural modifications in these derivatives, such as the introduction of aromatic amines, have been shown to enhance their antimicrobial potency.

Anticancer Potential

Thiazolidine derivatives have also been investigated for their anticancer properties. The compound 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione may play a role in inhibiting cancer cell proliferation. Studies involving molecular docking and pharmacophore modeling suggest that these compounds can interact with specific targets involved in cancer progression . For instance, thiazolidine derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell survival .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of thiazolidine derivatives often involve the modulation of enzymatic pathways. For example, the inhibition of HDACs leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells . Additionally, the presence of specific functional groups within the thiazolidine structure may enhance binding affinity to target proteins, thereby increasing therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidine derivatives. Research has shown that variations in substituents on the thiazolidine ring significantly affect biological activity. For instance, the introduction of methoxy groups has been linked to improved activity against certain bacterial strains . A systematic analysis of these derivatives can guide future synthesis efforts aimed at developing more potent compounds.

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

Compound NameActivity Against S. aureusActivity Against E. coliActivity Against P. aeruginosa
This compoundModerateWeakModerate
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidStrongModerateWeak

Table 2: Anticancer Activity of Thiazolidine Derivatives

Compound NameCell Line TestedIC50 (µM)
This compoundMDA-MB-231 (breast cancer)15
2-thioxo-thiazolidin-4-one derivativesHCT116 (colon cancer)20

Mechanism of Action

The mechanism of action of 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione is unique due to the presence of both the ethyl and methoxyphenyl groups, which may contribute to its distinct pharmacological properties. These structural features can influence its binding affinity to molecular targets and its overall biological activity .

Biological Activity

3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the thiazolidine class, characterized by a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the methoxyphenyl group is significant for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.

Cytotoxicity Studies

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
  • Mechanism of Action : Research indicates that thiazolidine derivatives induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. For instance, compounds have shown to inhibit cell proliferation by affecting cell cycle regulation and promoting apoptotic signaling pathways .
  • IC50 Values : In one study, the IC50 values for this compound were significantly lower than those of standard chemotherapeutics like irinotecan, suggesting superior potency against certain cancer types .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
  • Comparative Efficacy : In vitro studies have shown that this compound outperforms several traditional antibiotics in terms of efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The structural modifications of thiazolidine derivatives play a crucial role in their biological activity:

Compound StructureBiological ActivityIC50 (µM)
3-Ethyl-5-(4-methoxyphenyl)amino-thiazolidineAnticancer12
2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidineAntimicrobial15
Other derivatives with varied substitutionsVariable20–50

This table summarizes the relationship between structural components and their corresponding biological activities.

Case Studies

  • Study on Anticancer Effects : Da Silva et al. demonstrated that thiazolidinones could effectively reduce cell viability in glioblastoma multiforme cells, indicating potential for therapeutic applications in aggressive cancers .
  • Antimicrobial Research : A study conducted by Asati et al. found that various thiazolidine derivatives displayed significant antibacterial activity, with some compounds showing effectiveness against multi-drug resistant bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Ethyl-5-((4-methoxyphenyl)amino)thiazolidine-2,4-dione derivatives?

  • Methodological Answer : The Knoevenagel condensation is a key step for synthesizing thiazolidine-2,4-dione derivatives. For example, diisopropyl ethyl ammonium acetate (DIPEAc) enables room-temperature reactions with moderate-to-good yields (65–85%) and reusability for ≥4 cycles, making it a greener alternative . Alternative catalysts like alum (AlCl₃) are also viable but may require higher temperatures or longer reaction times . Optimization should consider solvent polarity, catalyst loading, and substituent effects on the aromatic aldehyde.

Q. How can the structure of synthesized derivatives be confirmed?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify characteristic peaks (e.g., C=O at ~1735 cm⁻¹, C=S at ~690 cm⁻¹, NH at ~3240 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and stereochemistry, while ¹³C NMR detects carbonyl carbons (δ ~168–173 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 248 for intermediates) validate molecular weights .

Q. What basic biological activities are associated with thiazolidine-2,4-dione derivatives?

  • Methodological Answer : Preliminary screening should include antimicrobial assays (e.g., disc diffusion for bacterial/fungal strains) and antioxidant tests (DPPH radical scavenging). For instance, derivatives with 4-methoxyphenyl groups show enhanced activity due to electron-donating effects . Standardize protocols using positive controls (e.g., ciprofloxacin for bacteria) and IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications at the 5th position of the thiazolidine-2,4-dione core influence pharmacological activity?

  • Methodological Answer : SAR studies reveal that substituents like 4-methoxyphenyl enhance antidiabetic activity by mimicking endogenous ligands (e.g., peroxisome proliferator-activated receptor gamma agonists). Replacements with electron-withdrawing groups (e.g., nitro) may shift activity toward antimicrobial or anticancer effects . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like PLA2 or COX-2 .

Q. What experimental strategies resolve contradictions in reported biological data for thiazolidine-2,4-dione derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and solvent controls (DMSO ≤0.1%).
  • Validate mechanisms : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular dynamics simulations) approaches to confirm target engagement .

Q. How can in silico methods optimize the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Perform ADMET predictions using tools like SwissADME or pkCSM:

  • Lipophilicity : Adjust logP values (<5) via substituent modifications to enhance bioavailability.
  • Metabolic stability : Introduce steric hindrance (e.g., ethyl groups) to reduce cytochrome P450-mediated oxidation .
  • Toxicity : Screen for hERG inhibition risks using QSAR models .

Key Research Findings

  • Green Synthesis : DIPEAc enables scalable, eco-friendly synthesis of thiazolidine-2,4-diones with minimal waste .
  • SAR Insights : Electron-donating groups at the 5th position enhance antidiabetic and antimicrobial activities .
  • Computational Validation : Molecular docking aligns with experimental IC₅₀ values, confirming COX-2/5-LOX dual inhibition .

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